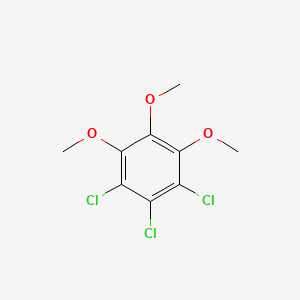

1,2,3-Trichloro-4,5,6-trimethoxybenzene

Description

Contextual Significance in Highly Substituted Aromatic Systems

Highly substituted aromatic compounds are fundamental to many areas of organic chemistry, including pharmaceuticals, materials science, and agrochemicals. openaccessjournals.com The density and nature of substituents on an aromatic ring dictate its physical properties, stability, and reaction pathways. openaccessjournals.com In systems with multiple substituents, chemists can study the cumulative and sometimes competing electronic and steric effects that are not apparent in simpler molecules.

The structure of 1,2,3-Trichloro-4,5,6-trimethoxybenzene is a prime example of a sterically crowded system. Research on related compounds, such as anisoles with two ortho-chloro substituents, has shown that steric hindrance forces the methoxy (B1213986) group to rotate out of the plane of the aromatic ring. nih.gov For instance, in 1,3,5-trichloro-2-methoxybenzene, the dihedral angle between the methoxy group and the benzene (B151609) ring is a significant 84.11°, a stark contrast to non-ortho-substituted anisoles where the methoxy group lies within the ring's plane. nih.govresearchgate.net This forces a change in bond angles and lengths, which can alter the molecule's reactivity and intermolecular interactions. nih.gov Given that this compound has three adjacent methoxy groups, each flanked by chlorine atoms, it represents an even more pronounced case of steric strain, making it a valuable theoretical model for understanding the limits of substitution on a benzene ring.

Overview of Academic Research Trajectories for Halogenated and Alkoxylated Benzenes

Research into halogenated and alkoxylated benzenes has followed several distinct, yet occasionally intersecting, trajectories. These classes of compounds are significant both as industrial chemicals and as environmental points of interest.

Halogenated Benzenes: The study of halogenated benzenes is a mature field in organic chemistry. Research has historically focused on their synthesis and reactivity, particularly in electrophilic aromatic substitution. researchgate.netnih.gov More contemporary research has explored their diverse applications and environmental impact. For example, highly halogenated benzenes have been investigated as sensitizers in radiation-induced polymerization reactions. researchgate.net There is also a substantial body of work on the environmental fate of these compounds, as many are persistent pollutants. Studies have focused on their biodegradation, with specific microorganisms like Rhodococcus opacus showing the ability to utilize chlorobenzene (B131634) and dichlorobenzene isomers as their sole source of carbon and energy. nih.gov Industrial synthesis methods for key compounds like chlorobenzene and dichlorobenzene continue to be a subject of research, aiming for higher efficiency and selectivity. researchgate.net

Alkoxylated Benzenes (e.g., Anisoles): Research on alkoxylated benzenes, particularly methoxybenzenes or anisoles, often centers on their structural properties and their role as precursors in synthesis. Structural studies, especially on chlorinated anisoles, have been crucial for developing structure-activity relationship (SAR) models. researchgate.net These studies have revealed how ortho-substitution dramatically alters the spatial arrangement of the methoxy group, which is believed to be linked to certain biological activities or properties like the "cork taint" off-flavor in wine, to which some chlorinated anisoles are major contributors. nih.govresearchgate.net In the field of analytical chemistry, polysubstituted methoxybenzenes like 1,3,5-trimethoxybenzene (B48636) have been developed as derivatizing agents for quantifying substances like free chlorine and bromine in aqueous systems. rsc.org

Summary of Research Focus Areas for Substituted Benzenes

| Compound Class | Primary Research Trajectories | Examples/Applications |

|---|---|---|

| Halogenated Benzenes | Synthesis, Reaction Mechanisms, Environmental Biodegradation, Industrial Processes. nih.govresearchgate.net | Sensitizers for polymerization, intermediates in chemical manufacturing, environmental pollutants. researchgate.netresearchgate.net |

| Alkoxylated Benzenes | Structural Analysis (X-ray crystallography), Structure-Activity Relationships, Analytical Reagents, Natural Products. nih.govresearchgate.netrsc.org | Models for steric effects, off-flavor compounds (e.g., "cork taint"), derivatizing agents. researchgate.netrsc.org |

Foundational Research and Emerging Interest in this compound Studies

Direct and extensive academic research specifically targeting this compound is not widely documented in publicly available literature. However, foundational research on closely related isomers provides a basis for understanding its potential properties and areas of future interest.

Studies on the isomeric 1,3,5-trichloro-2,4,6-trimethoxybenzene (B371493) have detailed its synthesis from 1,3,5-trimethoxybenzene using trichloroisocyanuric acid in ethyl acetate (B1210297). rsc.org Such synthetic procedures could potentially be adapted to produce the 1,2,3-trichloro-4,5,6-trimethoxy isomer from a different precursor like 1,2,3-trimethoxybenzene (B147658). nih.gov Furthermore, detailed crystallographic studies on compounds like 1,3,5-trichloro-2-methoxybenzene have provided precise data on how adjacent chloro- and methoxy- groups interact sterically, offering a predictive framework for the more congested structure of this compound. nih.gov

The emerging interest in this specific compound is largely theoretical at present, driven by its unique, highly symmetric, and crowded substitution pattern. This structure makes it an intriguing target for computational chemistry to model steric and electronic effects. Furthermore, compounds with multiple methoxy and halogen substituents on an aromatic ring are sometimes explored for their biological activities. For instance, some research has noted the potential antiproliferative effects of compounds containing trimethoxybenzene structures. smolecule.com The unique arrangement of functional groups in this compound could lead to novel interactions with biological targets, making it a candidate for future screening and synthesis in medicinal chemistry research. Its high degree of substitution could also impart properties useful in the development of specialized polymers or other materials.

Structure

3D Structure

Properties

CAS No. |

2539-13-1 |

|---|---|

Molecular Formula |

C9H9Cl3O3 |

Molecular Weight |

271.5 g/mol |

IUPAC Name |

1,2,3-trichloro-4,5,6-trimethoxybenzene |

InChI |

InChI=1S/C9H9Cl3O3/c1-13-7-5(11)4(10)6(12)8(14-2)9(7)15-3/h1-3H3 |

InChI Key |

JDWAFWGCMUKWGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies and Optimization for 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 1,2,3-trichloro-4,5,6-trimethoxybenzene and its isomers often relies on direct electrophilic substitution on a pre-existing aromatic core. These methods are well-documented but come with challenges regarding regioselectivity and reaction conditions.

Direct Halogenation of Symmetric Trimethoxybenzene Isomers

The most direct route to this compound involves the electrophilic chlorination of 1,2,3-trimethoxybenzene (B147658). The methoxy (B1213986) groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. In the case of 1,2,3-trimethoxybenzene, the 4, 5, and 6 positions are activated, making direct trichlorination feasible.

The mechanism follows the standard electrophilic aromatic substitution pathway. A chlorinating agent, often activated by a Lewis acid catalyst, generates a highly electrophilic chlorine species (Cl⁺). The π-electrons of the benzene (B151609) ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. A base then removes a proton from the carbon bearing the new chlorine atom, restoring aromaticity. This process is repeated until all three available positions are chlorinated.

Common chlorinating agents for such transformations include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). To enhance the electrophilicity of the chlorinating agent, Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are frequently employed. masterorganicchemistry.comlibretexts.org A notable example, although for a different isomer, is the synthesis of 1,3,5-trichloro-2,4,6-trimethoxybenzene (B371493) from 1,3,5-trimethoxybenzene (B48636) using trichloroisocyanuric acid (TCICA) in ethyl acetate (B1210297) at 0°C, which proceeds to give a high crude yield. rsc.org This highlights the effectiveness of N-chloroimides as chlorinating agents for highly activated systems.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Conditions | Product | Crude Yield |

| 1,3,5-Trimethoxybenzene | Trichloroisocyanuric acid (TCICA) | Ethyl Acetate / Acetic Acid | 0°C, 3 hours | 1,3,5-Trichloro-2,4,6-trimethoxybenzene | 95% |

This table presents data for the synthesis of an isomer, 1,3,5-trichloro-2,4,6-trimethoxybenzene, as a representative example of direct halogenation of a trimethoxybenzene precursor. rsc.org

Indirect Synthetic Pathways for Complex Aromatic Ring Functionalization

Indirect pathways to construct the this compound scaffold involve building the substituted aromatic ring from acyclic or less complex cyclic precursors. These methods offer greater control over the final substitution pattern, avoiding the regioselectivity issues inherent in direct substitution on an already substituted ring.

One powerful, albeit less commonly applied for this specific target, strategy is the use of cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This approach involves the [4+2] cycloaddition of a substituted diene with a dienophile, which can be an alkyne, to form a cyclohexene (B86901) derivative that can then be aromatized. By carefully choosing the substituents on the diene and dienophile, a highly substituted benzene ring can be constructed with complete regiochemical control. oregonstate.edu For instance, a suitably substituted diene could react with a chlorinated alkyne, or a diene bearing chloro-substituents could react with an alkyne, to generate the core structure. Subsequent functional group manipulations, such as the introduction of methoxy groups, would then yield the final product. While powerful, the synthesis of the required complex diene and dienophile precursors can be a significant undertaking.

Advanced Precursor Synthesis and Derivatization Strategies

The quality and availability of the starting materials are paramount for an efficient synthesis. Advanced strategies focus on the regioselective construction of key precursors and the use of modern catalytic methods to improve efficiency and selectivity.

Regioselective Alkylation from Polyhydroxylated Benzene Scaffolds (e.g., Pyrogallol)

The primary precursor for this compound is 1,2,3-trimethoxybenzene, which is most commonly synthesized from the readily available polyhydroxylated benzene, pyrogallol (B1678534) (1,2,3-trihydroxybenzene). The key transformation is the exhaustive methylation of the three phenolic hydroxyl groups.

This is typically achieved via the Williamson ether synthesis, where the hydroxyl groups are deprotonated with a base to form phenoxides, which then act as nucleophiles to displace a leaving group from a methylating agent. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. A patent describes a process where pyrogallol is reacted with dimethyl sulfate in the presence of industrial liquid caustic soda and a phase-transfer catalyst, tetrabutylammonium (B224687) bromide, to produce 1,2,3-trimethoxybenzene. researchgate.net

| Starting Material | Methylating Agent | Base/Catalyst | Temperature | Yield |

| Pyrogallol | Dimethyl Sulfate | NaOH / Tetrabutylammonium Bromide | 35°C, then 95°C | Not specified |

| Pyrogallol | Dimethyl Carbonate | [Bmim]Br | 160°C | 92.6% |

This table compares a traditional methylation method with a green catalytic approach for the synthesis of 1,2,3-trimethoxybenzene. researchgate.netresearchgate.net

Catalytic Approaches in Precursor Methylation and Halogenation

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability.

For the methylation of pyrogallol, catalytic approaches offer significant advantages over stoichiometric reagents. A green synthesis has been developed using dimethyl carbonate (DMC) as an environmentally benign methylating agent and an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as the catalyst. This method achieves a high yield of 92.6% for 1,2,3-trimethoxybenzene and avoids the use of toxic and corrosive reagents like dimethyl sulfate. researchgate.net

In the subsequent chlorination step, catalytic methods are crucial for activating the halogenating agent. While classic Lewis acids like FeCl₃ and AlCl₃ are effective, they can be moisture-sensitive and difficult to handle. libretexts.org Modern advancements include the use of other Lewis acids such as zirconium(IV) chloride (ZrCl₄), which has been shown to be a simple and efficient catalyst for the halogenation of various aromatic compounds with N-halosuccinimides under mild conditions. researchgate.net Transition metal complexes are also being explored. For example, vanadium, molybdenum, and tungsten complexes have been shown to catalyze the chlorination of 1,3,5-trimethoxybenzene in the presence of hydrogen peroxide and a chloride source. mdpi.com Photocatalysis represents another frontier, with visible-light-induced methods offering metal-free and mild conditions for aromatic C-H chlorination using catalysts like [Ru(bpy)₃]Cl₂ with N-chlorosuccinimide. wiley-vch.de

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves using less hazardous materials, improving atom economy, reducing waste, and using renewable resources.

The synthesis of this compound offers several opportunities for the application of green chemistry principles. A key example is in the synthesis of the 1,2,3-trimethoxybenzene precursor. The use of dimethyl carbonate (DMC) as a methylating agent is a significant improvement over dimethyl sulfate. DMC is non-toxic, biodegradable, and the only byproduct is methanol, which can be recycled. researchgate.net The use of an ionic liquid as a recyclable catalyst in this process further enhances its green credentials. researchgate.net

For the chlorination step, sustainability can be improved by replacing hazardous solvents and reagents. Traditional chlorinations often use chlorinated solvents. Research into solvent-free conditions or the use of water as a solvent is a key area of green chemistry. For instance, chlorination of aromatic compounds has been demonstrated in aqueous media using N-chlorosuccinimide or a sodium chlorate/HCl system. acs.org Using solid chlorinating agents like trichloroisocyanuric acid (TCICA) or N-chlorosuccinimide (NCS) is also advantageous as they are safer to handle than gaseous chlorine. whiterose.ac.uk The development of reusable heterogeneous catalysts, such as zeolites, for chlorination reactions also aligns with green chemistry principles by simplifying product purification and reducing catalyst waste.

Evaluating the "greenness" of a synthesis can be done using metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). researchgate.net Applying these metrics to the different synthetic routes for this compound would allow for a quantitative comparison of their environmental impact, guiding the selection of the most sustainable methodology.

Utilizing Environmentally Benign Reagents and Solvents (e.g., Ionic Liquids)

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules, including precursors to this compound. A key focus is the replacement of hazardous reagents and volatile organic solvents with more environmentally benign alternatives. Ionic liquids (ILs), which are salts that are liquid at relatively low temperatures, have emerged as promising green solvents and catalysts due to their unique physicochemical properties. tcichemicals.comrsc.org These properties include negligible vapor pressure, non-flammability, high thermal stability, and high ionic conductivity. tcichemicals.com

A notable green synthesis has been developed for 1,2,3-trimethoxybenzene, a direct precursor to the target compound. This method utilizes pyrogallic acid and dimethyl carbonate (DMC), an environmentally benign methylating agent, with the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) serving as a catalyst. researchgate.net This approach avoids the use of more toxic conventional methylating agents. researchgate.net Research has demonstrated the optimization of these reaction conditions to achieve a high yield and conversion rate. researchgate.net

| Parameter | Optimized Condition | Result |

| Starting Materials | Pyrogallic acid (PA), Dimethyl Carbonate (DMC) | - |

| Catalyst | 1-butyl-3-methylimidazolium bromide ([Bmim]Br) | - |

| Molar Ratio (PA:DMC) | 1:6 | - |

| Molar Ratio (Catalyst:PA) | 1:1 | - |

| Temperature | 160°C | - |

| Reaction Time | 7 hours | - |

| PA Conversion | 100.0% | researchgate.net |

| Product Yield (TMB) | 92.60% | researchgate.net |

The use of ionic liquids offers significant advantages in terms of process safety, ease of separation, and potential for recyclability. tcichemicals.com Because many ionic liquids have low solubility in common organic solvents, they can be recovered and reused after the product is extracted, reducing waste and aligning with the goals of sustainable chemistry. tcichemicals.com The subsequent chlorination of 1,2,3-trimethoxybenzene to produce the final product could similarly benefit from being performed in an ionic liquid medium, which would replace traditional volatile and often hazardous solvents.

Atom Economy and Process Efficiency in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org In an ideal process, all reactant atoms would be converted into the product, resulting in an atom economy of 100%. primescholars.com

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (chlorination) of 1,2,3-trimethoxybenzene. The balanced chemical equation for this reaction is:

C₉H₁₂O₃ + 3Cl₂ → C₉H₉Cl₃O₃ + 3HCl

In this substitution reaction, for every three chlorine atoms added to the benzene ring, three hydrogen atoms are removed and form hydrogen chloride (HCl) as a byproduct. This byproduct is considered atomic waste in the context of atom economy calculations, as its atoms are not part of the desired final product.

The percent atom economy (% AE) can be calculated using the following formula:

% AE = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1,2,3-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | Reactant |

| Chlorine | Cl₂ | 70.90 | Reactant |

| This compound | C₉H₉Cl₃O₃ | 271.52 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

Calculation:

Total Molecular Weight of Reactants = 168.19 + (3 * 70.90) = 380.89 g/mol

% Atom Economy = (271.52 / 380.89) * 100 ≈ 71.3%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct. Improving atom economy often requires redesigning the synthesis to favor addition or rearrangement reactions over substitutions.

Challenges in Synthetic Control and Strategies for Product Purity Enhancement

A significant challenge in the synthesis of this compound is achieving regiochemical control during the chlorination step. The three methoxy groups on the benzene ring are activating groups that direct incoming electrophiles (in this case, chlorine) to the ortho and para positions. The starting material, 1,2,3-trimethoxybenzene, presents two distinct unsubstituted positions, which can lead to the formation of a mixture of products, including incompletely chlorinated intermediates (mono- and dichloro-substituted) and other trichloro-isomers. This lack of selectivity complicates the synthesis and necessitates robust purification strategies. The formation of isomeric mixtures is a common issue in the chlorination of substituted benzenes. prepchem.com

To obtain a product of high purity, several strategies are employed to overcome these challenges. These methods focus on both controlling the reaction itself and purifying the resulting crude product mixture.

| Challenge | Strategy | Description |

| Poor Regioselectivity | Control of Reaction Conditions | Controlling parameters such as temperature (e.g., cooling in an ice bath) and the slow, dropwise addition of the chlorinating agent can help manage the reaction rate and potentially improve selectivity by minimizing side reactions. rsc.org |

| Formation of Isomeric Byproducts | Recrystallization | This is a primary technique for purifying the solid crude product. The crude material is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water or dilute alcohol), and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. rsc.orgpatsnap.comprepchem.com |

| Complex Product Mixture | Chromatography | Techniques like Thin-Layer Chromatography (TLC) are used to monitor the reaction's progress and identify the number of different compounds in the product mixture. rsc.org For separation, column chromatography is a standard method to isolate the desired isomer from other byproducts. |

| Purity Verification | Analytical Methods | After purification, the identity and purity of the final product are confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of the product and ensure the absence of isomers. rsc.org Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure. researchgate.net |

Through the careful application of these control and purification strategies, it is possible to isolate this compound with a high degree of purity, suitable for further applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 1,2,3-trichloro-4,5,6-trimethoxybenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

The structure of this compound is a fully substituted benzene (B151609) ring, meaning there are no hydrogen atoms directly attached to the aromatic core.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by its simplicity. Due to the absence of aromatic protons, no signals are observed in the typical aromatic region (approximately 6.5-8.5 ppm). chemicalbook.com The only resonance present in the spectrum arises from the protons of the three methoxy (B1213986) (-OCH₃) groups. Given the molecule's C₂ symmetry axis bisecting the C1-C4 and C2-C5 bonds, two distinct chemical environments for the methoxy groups are expected: one for the methoxy group at the C4 position and another for the chemically equivalent methoxy groups at the C5 and C6 positions. However, in practice, these signals may be very close or even overlap, potentially appearing as a single sharp singlet in lower resolution spectra, integrating to nine protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, the spectrum is expected to show signals corresponding to three distinct types of carbon atoms:

Aromatic Carbons Bonded to Chlorine (C-Cl): Three signals for the carbons at positions C1, C2, and C3.

Aromatic Carbons Bonded to Methoxy Groups (C-O): Three signals for the carbons at positions C4, C5, and C6.

Methoxy Carbons (-OCH₃): Signals corresponding to the methyl carbons of the three methoxy groups. Similar to the proton NMR, these may appear as two distinct signals or potentially overlap.

The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents (chlorine and oxygen).

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~ 3.8 - 4.1 | Singlet(s) | -OCH₃ |

| ¹³C | ~ 140 - 160 | Singlet | C-O (Aromatic) |

| ¹³C | ~ 115 - 135 | Singlet | C-Cl (Aromatic) |

| ¹³C | ~ 55 - 65 | Quartet (in coupled spectrum) | -OCH₃ (Aliphatic) |

| Note: The table presents expected ranges based on typical values for similar substituted benzenes. Actual experimental values may vary. |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a COSY spectrum would be uninformative for the aromatic structure due to the lack of aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a clear correlation peak connecting the proton signal(s) of the methoxy groups to the signal(s) of the methoxy carbons in the ¹³C spectrum, confirming the C-H bonds of the methyl groups.

Solid-State NMR (ssNMR) is an essential technique for characterizing the structure of materials in their crystalline solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules within the crystal lattice. For this compound, which is isolated as a solid, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Provide information on molecular packing and intermolecular interactions.

Characterize polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C nuclei and to average anisotropic interactions to obtain higher resolution spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

For this compound (C₉H₉Cl₃O₃), the presence of three chlorine atoms is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak. The cluster of peaks will include M, M+2, M+4, and M+6, with relative intensities dictated by the statistical probability of the combination of the two isotopes. chemicalbook.com

| Ion | Isotopic Composition | Relative Intensity (Theoretical) |

| M | (³⁵Cl)₃ | 100% |

| M+2 | (³⁵Cl)₂(³⁷Cl) | ~98% |

| M+4 | (³⁵Cl)(³⁷Cl)₂ | ~32% |

| M+6 | (³⁷Cl)₃ | ~3.5% |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.

| Parameter | Value |

| Molecular Formula | C₉H₉Cl₃O₃ |

| Nominal Mass | 270 Da |

| Monoisotopic Mass (Calculated) | 269.96442 Da |

An experimental HRMS measurement matching the calculated exact mass would provide definitive confirmation of the elemental composition C₉H₉Cl₃O₃.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed (e.g., by electron ionization), it possesses excess energy and can break apart into smaller, charged fragments. The fragmentation of this compound would be expected to proceed through several characteristic pathways:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, leading to a stable oxonium ion. [M]⁺• → [M - CH₃]⁺

Loss of Formaldehyde (B43269): A subsequent or alternative fragmentation can involve the neutral loss of formaldehyde (CH₂O, 30 Da).

Loss of a Chlorine Radical: Cleavage of a C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 or 37 Da). [M]⁺• → [M - Cl]⁺

Combined Losses: Sequential losses, such as the loss of both a methyl radical and a chlorine atom, can also occur.

Each fragment containing chlorine atoms will itself exhibit a characteristic isotopic pattern, aiding in its identification. Analysis of these pathways provides corroborating evidence for the presence and connectivity of the methoxy and chloro substituents.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, a sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This technique is particularly useful for:

Purity Assessment: A pure sample of this compound would ideally show a single peak in the gas chromatogram. The area of this peak relative to any other peaks provides a quantitative measure of purity.

Identification of Impurities: Any minor peaks in the chromatogram can be analyzed by their mass spectra. This is crucial for identifying trace impurities, such as starting materials or side-products from the synthesis. For instance, isomeric impurities like 1,2,4-trichloro-3,5,6-trimethoxybenzene, which may be formed during synthesis, could be separated and identified, as isomers often have different retention times on a GC column. chemicalbook.com The mass spectra of these isomers, while potentially similar, may show subtle differences in fragment ion intensities that allow for differentiation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint." For this compound, the vibrational spectrum is expected to be complex, characterized by contributions from the benzene ring, methoxy groups, and chlorine substituents.

The analysis of related substituted benzenes and pyrimidines indicates that the vibrational modes of the aromatic ring are sensitive to the nature and position of substituents. ias.ac.in The presence of both electron-donating methoxy groups and electron-withdrawing, heavy chlorine atoms would significantly influence the ring's vibrational frequencies.

Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Although this molecule is fully substituted and lacks aromatic C-H bonds, this region would be notably vacant, confirming the substitution pattern.

C-H Stretching of Methoxy Groups: Symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups are anticipated in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are expected to appear in the 1400-1600 cm⁻¹ range. The substitution pattern will likely result in multiple distinct bands. ias.ac.in

C-O Stretching: The stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) is expected to produce strong bands in the infrared spectrum, typically in the 1250-1000 cm⁻¹ region.

The complementary nature of FTIR and Raman spectroscopy would be crucial for a complete analysis. While C-O and C-Cl stretching modes are typically strong in the infrared spectrum, the aromatic ring vibrations may show strong intensity in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound (Note: These are approximate ranges based on data for structurally similar compounds and general group frequencies, as direct experimental data is not available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| Asymmetric CH₃ Stretching | 2950 - 3000 | Medium | Medium |

| Symmetric CH₃ Stretching | 2850 - 2950 | Medium-Weak | Medium |

| Aromatic C=C Ring Stretching | 1400 - 1600 | Medium-Strong | Strong |

| Asymmetric Ar-O-C Stretching | 1200 - 1275 | Strong | Medium |

| Symmetric Ar-O-C Stretching | 1000 - 1075 | Strong | Weak |

| C-Cl Stretching | 600 - 800 | Strong | Medium-Strong |

X-ray Crystallography for Absolute Stereochemical and Crystal Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, which lacks chiral centers, the primary focus of X-ray crystallography would be to determine its precise molecular conformation and crystal packing.

While the crystal structure for this compound has not been specifically reported, data from analogous structures, such as 1,3,5-Trichloro-2-methoxybenzene, offers significant insights. researchgate.net In such crowded aromatic systems, significant steric hindrance is expected between adjacent substituents. The two bulky ortho-chloro substituents on a methoxy group in 1,3,5-Trichloro-2-methoxybenzene cause the methoxy group to be rotated out of the plane of the aromatic ring, with a reported dihedral angle of 84.11 (13)°. researchgate.net A similar, and likely more pronounced, effect would be anticipated for this compound, where each methoxy group is flanked by at least one chlorine atom. This steric repulsion would force the methoxy groups to adopt a non-planar conformation relative to the benzene ring.

Table 2: Crystallographic Data for the Structurally Related Compound 1,3,5-Trichloro-2-methoxybenzene researchgate.net (This data is presented for comparative purposes to infer potential structural characteristics of this compound.)

| Parameter | Value for 1,3,5-Trichloro-2-methoxybenzene |

| Chemical Formula | C₇H₅Cl₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.893 (2) |

| b (Å) | 10.024 (3) |

| c (Å) | 10.749 (3) |

| β (°) | 98.78 (3) |

| Volume (ų) | 840.4 (4) |

| Z (molecules/unit cell) | 4 |

This comparative data suggests that this compound would likely crystallize in a low-symmetry system, such as monoclinic or orthorhombic, due to its own low molecular symmetry. The key structural feature would be the significant out-of-plane rotation of the methoxy groups to alleviate steric strain with the adjacent chlorine atoms.

Reactivity and Reaction Mechanisms of 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 1,2,3-trichloro-4,5,6-trimethoxybenzene is dictated by the combined influence of its six substituents. The presence of three electron-donating methoxy (B1213986) groups and three electron-withdrawing chloro groups creates a unique electronic environment that, along with significant steric hindrance, controls the feasibility and outcome of substitution reactions.

Electronic and Steric Effects of Halogen and Methoxy Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is fundamentally influenced by the nature of its substituents, which can either donate or withdraw electron density, and by the physical space they occupy. In this compound, these effects are in direct competition.

Electronic Effects:

Methoxy Groups (-OCH₃): These groups are strong activators for electrophilic aromatic substitution. They exert a weak, electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly outweighed by their strong, electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the benzene ring. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.

Chloro Groups (-Cl): Halogens are deactivating groups. They exhibit a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). For chlorine, the inductive effect dominates, leading to a net withdrawal of electron density from the ring and thus deactivating it towards electrophilic attack. nih.gov

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect | Steric Hindrance |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Weakly Withdrawing | Strongly Donating | Activating (Ortho-, Para-directing) | Moderate |

| Chloro (-Cl) | Strongly Withdrawing | Weakly Donating | Deactivating (Ortho-, Para-directing) | Moderate |

Regioselectivity and Kinetics in Further Ring Functionalization

The benzene ring in this compound is fully substituted, which precludes typical electrophilic aromatic substitution reactions that involve the addition of a new substituent to a hydrogen-bearing carbon. "Further ring functionalization" would therefore necessitate the replacement of an existing group (ipso-substitution).

Electrophilic Substitution: Ipso-substitution by an electrophile is generally unfavorable on this molecule. The deactivating nature of the three chlorine atoms raises the activation energy for such a reaction. nih.gov Furthermore, the high degree of steric crowding around each position would hinder the approach of an incoming electrophile.

Nucleophilic Aromatic Substitution (SNA_r): This type of reaction, involving the replacement of a leaving group (like chloride) by a nucleophile, is more plausible but still challenging. The success of SNA_r typically depends on the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the electron-donating methoxy groups would destabilize this intermediate, making the reaction kinetically slow.

Despite these challenges, studies on related polychlorinated biphenyls show that nucleophilic substitution of chlorine by methoxide (B1231860) can be achieved under forcing conditions, such as high temperatures (e.g., 170 °C). researchgate.netresearchgate.net For this compound, such a reaction would likely proceed slowly. The regioselectivity—which of the three chlorine atoms would be replaced—is difficult to predict without experimental data and would be determined by a complex balance of the electronic effects of adjacent substituents and the steric accessibility of each site.

Chemical Transformations of Methoxy and Chloro Functional Groups

The methoxy and chloro substituents on the benzene ring are themselves reactive sites and can undergo various chemical transformations.

De-O-methylation Processes in Chemical and Environmental Contexts

The cleavage of the ether bond in the methoxy groups is a significant reaction pathway for this compound, both in synthetic chemistry and in environmental degradation.

Chemical De-O-methylation: In a synthetic context, selective de-O-methylation of polymethoxybenzene derivatives is a valuable transformation. For instance, ortho-trimethoxybenzene compounds can undergo selective demethylation to produce valuable 2,6-dimethoxyphenol (B48157) derivatives. rsc.org This process often requires specific reagents and catalysts, such as Lewis acids like zirconium tetrachloride (ZrCl₄), to facilitate the cleavage of the aryl-O-CH₃ bond. rsc.org

Environmental De-O-methylation: In the environment, O-demethylation is a key initial step in the biodegradation of chlorinated anisoles. Studies on 2,4,6-trichloroanisole (B165457) have shown that soil bacteria can metabolize it by first cleaving the methyl group to form 2,4,6-trichlorophenol (B30397). nih.gov This conversion is catalyzed by specific enzyme systems, including oxygenase-type demethylases and tetrahydrofolate (THF)-dependent O-demethylases. nih.gov This biological process transforms the more persistent and bioaccumulative chloroanisole into a chlorophenol intermediate, which can then undergo further degradation, including complete dehalogenation. nih.gov A similar pathway is a probable environmental fate for this compound.

| Process | Context | Typical Reagents/Catalysts | Product Type |

|---|---|---|---|

| Chemical De-O-methylation | Organic Synthesis | Lewis Acids (e.g., ZrCl₄) | Polychlorinated Phenols/Hydroquinones |

| Environmental De-O-methylation | Biodegradation | Bacterial Enzymes (e.g., Oxygenases) | Polychlorinated Phenol Intermediates |

Halogen Exchange Reactions and Reductive Dechlorination Methodologies

The chlorine atoms on the aromatic ring can be replaced or removed through several methodologies.

Halogen Exchange Reactions: Direct nucleophilic substitution of aryl chlorides, as in the Finkelstein reaction for alkyl halides, is not feasible. frontiersin.orgnih.gov However, metal-catalyzed halogen exchange reactions provide an effective route for converting aryl chlorides to other aryl halides (e.g., bromides, iodides, or fluorides). nih.gov These processes typically employ copper, nickel, or palladium catalysts to facilitate the transformation, which can be useful for modifying the reactivity of the compound for subsequent cross-coupling reactions. rsc.org

Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom and is a major pathway for the environmental degradation of chlorinated aromatic compounds, particularly under anaerobic conditions. frontiersin.org Studies on trichlorobenzenes have shown they can be reductively dechlorinated by microbial consortia in soil and sediment, leading to the formation of less chlorinated compounds like dichlorobenzenes and monochlorobenzene. frontiersin.orgntu.edu.sg This transformation can also be achieved chemically using various reducing agents.

| Methodology | Description | Typical Conditions |

|---|---|---|

| Metal-Catalyzed Halogen Exchange | Replacement of -Cl with another halogen (-Br, -I, -F) | Copper, Nickel, or Palladium catalyst rsc.org |

| Reductive Dechlorination | Replacement of -Cl with -H | Anaerobic microbial degradation; chemical reducing agents frontiersin.org |

Investigation of Radical Chemistry and Electron-Transfer Processes

Beyond polar reactions, this compound may participate in reactions involving radical intermediates and electron-transfer steps.

Radical Chemistry: One potential radical pathway involves the homolytic cleavage of the O–CH₃ bond, which is known to be the initial step in the thermal decomposition of the parent compound, anisole. This process generates a phenoxy radical and a methyl radical. For this compound, a similar cleavage would yield a highly substituted trichlorotrimethoxyphenoxy radical, which could then undergo further reactions.

Electron-Transfer Processes: Electron transfer is a key mechanism in the reductive dechlorination of polychlorinated aromatic compounds. Research on pentachloroanisole (B52094) demonstrates that the process can occur via a dissociative electron transfer, where the addition of an electron and the cleavage of a C–Cl bond happen in a concerted step. rsc.org This mechanism is facilitated by the mixing of the aromatic π* orbitals with the σ* orbital of the C–Cl bond. rsc.org The acceptance of an electron into this mixed orbital leads to the formation of a radical anion that immediately fragments, releasing a chloride ion and leaving behind a chlorinated aryl radical. This radical can then be further reduced or can abstract a hydrogen atom to complete the reductive dechlorination process. Similar electron-transfer sensitized photodechlorination has been studied for polychlorinated biphenyls (PCBs), indicating its relevance for related structures. nih.gov

Formation and Reactivity of Transient Radical Species (analogous to 1,3,5-trimethoxybenzene)

It is plausible that this compound could also form a radical cation under similar oxidative conditions. The presence of both electron-donating methoxy groups and electron-withdrawing chlorine atoms on the benzene ring would influence the stability and reactivity of such a radical species. The methoxy groups would be expected to stabilize a positive charge on the aromatic ring through resonance, while the inductive effect of the chlorine atoms would be destabilizing. The specific interplay of these electronic effects would determine the precise reactivity of the radical cation of this compound.

Interactions with Oxidizing Agents and Reaction Rate Quantification

The interaction of this compound with oxidizing agents is an area requiring further investigation. For the analogous compound, 1,3,5-trimethoxybenzene (B48636), studies have quantified its reaction rates with certain oxidizing species. For instance, the rates of hole transfer from the excited state of the 1,3,5-trimethoxybenzene radical cation to various alcohols have been measured, demonstrating its efficiency in oxidation reactions. chemicalbook.com

The reactivity of this compound towards oxidizing agents would be influenced by the substituent groups on the benzene ring. The methoxy groups activate the ring towards electrophilic attack, a common mechanism for oxidation reactions of aromatic compounds. Conversely, the chlorine atoms are deactivating, which would likely decrease the rate of reaction with oxidizing agents compared to a non-chlorinated analogue. rsc.org

Systematic studies are needed to quantify the reaction rates of this compound with a range of oxidizing agents to establish a comprehensive reactivity profile.

Mechanistic Studies through Kinetic Analysis and Reaction Pathway Elucidation

Detailed mechanistic studies involving kinetic analysis and reaction pathway elucidation for this compound have not been extensively reported. Such studies are crucial for understanding the step-by-step process of its reactions, identifying intermediates, and determining rate-limiting steps.

For comparison, the electrochemical oxidation of 1,3,5-trimethoxybenzene has been studied, revealing that the degradation process follows first-order reaction kinetics in certain conditions. researchgate.net Mechanistic pathways for reactions involving the 1,3,5-trimethoxybenzene radical cation have also been proposed, detailing processes like hole transfer and subsequent deprotonation to yield new radical species. chemicalbook.com

To elucidate the reaction mechanisms of this compound, a combination of experimental techniques would be necessary. These could include spectroscopic methods to identify reaction intermediates and products, as well as kinetic studies to determine reaction orders and rate constants under various conditions. Computational modeling could also provide valuable insights into the electronic structure of the molecule and the energetics of different reaction pathways.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering deep insights into their stability and properties. However, no dedicated DFT studies for 1,2,3-Trichloro-4,5,6-trimethoxybenzene have been published.

Aromaticity Analysis and Electron Density Distributions

An analysis of aromaticity would clarify the extent of electron delocalization within the benzene (B151609) ring, which is influenced by the presence of both electron-withdrawing chloro groups and electron-donating methoxy (B1213986) groups. Similarly, mapping the electron density distribution would highlight regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack. Without specific studies, these characteristics remain speculative for this particular isomer.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting spectroscopic data, which aids in the experimental identification and characterization of compounds. DFT methods can forecast Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The absence of such computational data for this compound means that experimentalists lack a theoretical benchmark for comparison.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling studies would be essential to understand the preferred three-dimensional arrangement, or conformation, of this compound. The steric and electronic interactions between the adjacent chloro and methoxy substituents likely lead to a complex conformational landscape with multiple energy minima. Analyzing this landscape is critical for understanding the molecule's physical properties and how it interacts with other molecules. At present, no such analyses have been reported.

Simulation of Reaction Pathways and Transition State Characterization

Computational simulations can model the step-by-step process of chemical reactions, identifying the intermediate structures and the high-energy transition states that govern reaction rates. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution or ether cleavage. Without these simulations, the mechanistic details of its potential chemical transformations are unknown from a theoretical perspective.

Prediction of Reactivity, Selectivity, and Thermodynamic Parameters for Chemical Transformations

By leveraging computational chemistry, it is possible to predict the reactivity of a molecule, the selectivity of its reactions (regio- and stereoselectivity), and the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) associated with its chemical transformations. This predictive power is invaluable for designing new synthetic routes and understanding chemical processes. For this compound, such predictive data is not available in the current body of scientific literature.

Advanced Applications in Materials Science and Functional Molecule Synthesis

1,2,3-Trichloro-4,5,6-trimethoxybenzene as a Precursor for Complex Molecular Architectures

The utility of a molecule as a precursor for more complex structures is dependent on its reactivity and the ability to selectively functionalize its core. The presence of both chloro and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound offers potential reaction sites for various organic transformations.

Integration into Functional Organic Materials and Polymers

Theoretically, this compound could serve as a monomer or a building block in the synthesis of functional organic materials and polymers. The chlorine atoms could potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the formation of polymeric chains. The methoxy groups, while generally less reactive, can influence the solubility and electronic properties of the resulting material. Despite this theoretical potential, there is a notable absence of published studies demonstrating the successful integration of this compound into functional polymers or other organic materials. Research in the broader field of C3-symmetric polymeric materials often utilizes benzene and triazine cores, but specific examples involving this particular substituted benzene are not found in the current literature.

Role in Supramolecular Assemblies and Self-Assembling Systems

The chlorine and oxygen atoms in this compound could participate in non-covalent interactions such as halogen bonding and hydrogen bonding, which are crucial for the formation of supramolecular assemblies. nih.govresearchgate.netnih.gov Halogen bonding, in particular, is a directional interaction that has been increasingly utilized in crystal engineering and the design of self-assembling systems. nih.govresearchgate.netnih.gov The three chlorine atoms on the benzene ring could act as halogen bond donors. However, specific studies detailing the role of this compound in forming such assemblies are not available. Research on the supramolecular chemistry of hexasubstituted benzenes has explored various functionalities to direct assembly, but the specific combination of three adjacent chloro and three adjacent methoxy groups has not been a reported focus. mdpi.com

Development of Advanced Chemical Reagents and Analytical Derivatizing Agents

Substituted aromatic compounds are often employed as reagents in chemical synthesis and as derivatizing agents for analytical purposes.

Application in Quantitative Analytical Methodologies for Specific Chemical Species (analogous to 1,3,5-trimethoxybenzene)

The related compound, 1,3,5-trimethoxybenzene (B48636), has been investigated as a derivatizing agent for the quantification of free chlorine and bromine in aqueous systems. rsc.org In this application, the electron-rich aromatic ring reacts with halogens, and the resulting halogenated products can be quantified. By analogy, it could be postulated that this compound might have applications in analytical methodologies. However, no studies have been published that specifically investigate or validate its use as a derivatizing agent for any chemical species. The electronic and steric differences between the 1,2,3- and 1,3,5- isomers would significantly impact their reactivity and the properties of any derivatives formed, necessitating specific experimental investigation.

Contribution to the Synthesis of Optoelectronic or Tunable Molecular Scaffolds

The design of molecules for optoelectronic applications often focuses on creating conjugated systems with specific energy levels. The substituents on an aromatic core play a critical role in tuning these properties. While the synthesis of substituted benzenes is a fundamental aspect of creating new molecules for applications in molecular electronics and nanotechnology, there is no specific research available on the contribution of this compound to the synthesis of optoelectronic or tunable molecular scaffolds. asianscientist.com The development of BN-embedded aromatics and other novel structures for optoelectronics is an active area of research, but the use of this particular chlorinated and methoxylated benzene as a precursor or key component has not been reported. rhhz.net

Environmental Transformation Pathways of 1,2,3 Trichloro 4,5,6 Trimethoxybenzene

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 1,2,3-Trichloro-4,5,6-trimethoxybenzene, the primary abiotic degradation mechanisms of concern are photolysis and hydrolysis.

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkages of the methoxy (B1213986) groups and the carbon-chlorine bonds in this compound could potentially be susceptible to hydrolysis. However, studies on analogous chlorinated aromatic compounds suggest that hydrolysis is generally a slow process under typical environmental pH and temperature conditions. For instance, the hydrolysis half-life of 1,2,4-trichlorobenzene (B33124) at pH 7 and 25°C has been reported to be as long as 3.4 years. researchgate.net Therefore, hydrolysis is not expected to be a primary and rapid degradation pathway for this compound in the environment.

Biotransformation Pathways in Anaerobic and Aerobic Environments

The microbial-mediated breakdown, or biotransformation, of this compound is a critical aspect of its environmental fate. These processes can occur in the presence (aerobic) or absence (anaerobic) of oxygen and involve distinct biochemical pathways.

Sequential De-O-methylation Processes Catalyzed by Microbial Consortia

A key initial step in the biodegradation of methoxylated aromatic compounds is the cleavage of the ether bond of the methoxy group, a process known as O-demethylation. This reaction is catalyzed by various microorganisms and can occur under both aerobic and anaerobic conditions. In the case of this compound, it is hypothesized that microbial consortia would sequentially remove the three methoxy groups.

This de-O-methylation would likely proceed in a stepwise manner, yielding a series of hydroxylated intermediates. For example, the initial O-demethylation of 2,4,6-trichloroanisole (B165457) has been shown to produce 2,4,6-trichlorophenol (B30397) as a degradative intermediate. nih.gov It is plausible that this compound would undergo a similar transformation, leading to the formation of various trichlorodimethoxy- and trichloromonomethoxy-phenols, and ultimately trichlorotrihydroxybenzene. The specific enzymes involved in these processes in different microbial species can vary.

Reductive Dechlorination Reactions and Identification of Transformation Products

Following or concurrent with de-O-methylation, the chlorine substituents on the aromatic ring are subject to removal, particularly under anaerobic conditions. This process, known as reductive dechlorination, involves the replacement of a chlorine atom with a hydrogen atom. It is a crucial step in the detoxification of many chlorinated organic pollutants.

For this compound, reductive dechlorination would lead to the formation of less chlorinated congeners. For instance, anaerobic microorganisms have been shown to reductively dechlorinate polychlorinated biphenyls (PCBs), primarily targeting chlorine atoms at the meta and para positions. epa.gov While the specific transformation products of this compound have not been documented, it is anticipated that a sequential loss of chlorine atoms would occur, producing various dichlorinated and monochlorinated trimethoxybenzene intermediates, and potentially leading to trimethoxybenzene.

The table below outlines the hypothetical transformation products resulting from sequential de-O-methylation and reductive dechlorination of this compound.

| Parent Compound | Potential Transformation Process | Hypothetical Transformation Product(s) |

| This compound | Sequential De-O-methylation | Trichlorodimethoxyphenols, Trichloromonomethoxyphenols, Trichlorotrihydroxybenzene |

| This compound | Reductive Dechlorination | Dichlorotrimethoxybenzenes, Monochlorotrimethoxybenzenes, Trimethoxybenzene |

Persistence and Environmental Chemical Fate in Various Media

In soil and sediment , the compound is likely to exhibit low mobility due to its chemical structure, which suggests a tendency to adsorb to organic matter. This adsorption can reduce its bioavailability for microbial degradation and its potential to leach into groundwater. Under aerobic conditions in soil, degradation is expected to be slow. cdc.gov However, in anaerobic sediments, reductive dechlorination could be a more significant degradation pathway over extended periods.

In water , the persistence of this compound will be influenced by factors such as sunlight penetration (for photolysis), microbial populations, and oxygen levels. Volatilization from surface waters to the atmosphere is also a potential transport pathway. Given its likely low water solubility, a significant portion of the compound in aquatic systems may partition to sediment.

In the atmosphere , the compound, if it volatilizes, would be subject to long-range transport and degradation by atmospheric oxidants, such as hydroxyl radicals. The atmospheric half-life of trichlorobenzenes is estimated to be in the range of 16 to 38 days, suggesting they can persist long enough for atmospheric transport. cdc.gov

The following table summarizes the expected environmental fate of this compound in different environmental media based on the behavior of analogous compounds.

| Environmental Medium | Dominant Fate and Transport Processes | Expected Persistence |

| Soil | Adsorption to organic matter, slow aerobic biodegradation, potential for anaerobic reductive dechlorination. | High |

| Water | Photolysis in sunlit waters, partitioning to sediment, slow biodegradation. | Moderate to High |

| Sediment | Adsorption, anaerobic reductive dechlorination over long periods. | High |

| Atmosphere | Long-range transport, degradation by hydroxyl radicals. | Moderate |

Future Research Directions and Emerging Academic Opportunities

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of new and improved synthetic routes to 1,2,3-Trichloro-4,5,6-trimethoxybenzene is a foundational area for future research. Current synthetic approaches may be limited in terms of yield, scalability, or environmental impact. Investigations into novel methodologies could focus on:

Catalytic Systems: Exploring transition-metal-catalyzed cross-coupling reactions or direct C-H activation/chlorination of a trimethoxybenzene precursor could offer more efficient and selective pathways.

Flow Chemistry: The use of microreactor technology could enable precise control over reaction parameters, potentially improving yields and safety for chlorination and methoxylation reactions.

Green Chemistry Approaches: Designing syntheses that utilize less hazardous reagents, employ renewable starting materials, and minimize waste generation would be a significant advancement. This could involve enzymatic catalysis or the use of greener solvents.

A comparative analysis of potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Classical Electrophilic Aromatic Substitution | Well-established principles | Potential for isomer formation, harsh reaction conditions |

| Transition-Metal Catalysis | High selectivity and efficiency | Catalyst cost and sensitivity, ligand design |

| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup costs, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enzyme stability and availability, substrate scope |

Investigation of Unprecedented Reactivity and Complex Transformation Pathways

The electronic and steric environment of this compound suggests a unique reactivity profile that warrants thorough investigation. Future studies could uncover novel chemical transformations and reaction mechanisms. Key areas of interest include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the three chlorine atoms should activate the ring towards nucleophilic attack. Systematic studies with a variety of nucleophiles could lead to the synthesis of a diverse library of derivatives with tailored properties.

Metal-Mediated Reactions: The chlorine substituents provide handles for various metal-mediated reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity accessible from this scaffold.

Photochemical and Electrochemical Reactivity: Investigating the behavior of the compound under photochemical or electrochemical conditions could reveal novel rearrangement, cyclization, or degradation pathways, offering insights into its environmental fate or potential applications in photoredox catalysis.

Expansion of Applications in Novel Functional Materials and Advanced Technologies

While specific applications for this compound are not yet established, its structure suggests potential utility in materials science and other advanced technologies. Future research could focus on:

Organic Electronics: Polychlorinated and methoxylated aromatic compounds can exhibit interesting electronic properties. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The interplay between the electron-withdrawing and -donating groups could be tuned to modulate the HOMO/LUMO energy levels.

Liquid Crystals: The rigid core and potential for derivatization make it a candidate for the design of novel liquid crystalline materials. The introduction of long alkyl chains or other mesogenic groups could induce liquid crystalline phases with specific thermal and optical properties.

Supramolecular Chemistry: The chlorine and oxygen atoms can participate in non-covalent interactions such as halogen bonding and hydrogen bonding. This could be exploited in the design of self-assembling systems, molecular sensors, or host-guest complexes.

Development of Integrated Multimodal Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the synthesis, reactivity, and performance of this compound and its derivatives, the development of advanced characterization techniques is crucial. Future efforts could focus on:

In-Situ Spectroscopic Monitoring: Combining techniques like Raman, FTIR, and NMR spectroscopy with reaction vessels would allow for the real-time monitoring of reaction kinetics and the identification of transient intermediates. This would provide invaluable mechanistic insights into its formation and transformations.

Hyphenated Chromatographic and Spectroscopic Techniques: The use of techniques such as GC-MS, LC-MS, and LC-NMR is essential for the separation and identification of products and byproducts in complex reaction mixtures.

Advanced X-ray Diffraction: For solid-state applications, in-situ X-ray diffraction studies under varying temperatures or pressures could reveal structural changes and phase transitions, providing a link between molecular structure and material properties.

The development of these integrated analytical approaches will be instrumental in accelerating the research and development cycle for this promising yet underexplored chemical compound.

Q & A

Q. What are the recommended methods for synthesizing 1,2,3-Trichloro-4,5,6-trimethoxybenzene, and how can steric effects be managed during synthesis?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. For example, nitration of 1,2,3-trimethoxybenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield nitro derivatives, followed by chlorination using PCl₅ or SOCl₂. However, steric hindrance from methoxy groups may limit reactivity, as observed in similar compounds like 1,2,3-Trimethoxy-4,5,6-trinitrobenzene, where nitro groups tilt out of the aromatic plane to minimize crowding . To mitigate steric challenges:

Q. How should researchers characterize the structural and thermal properties of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Assign methoxy (¹H: δ 3.8–4.2 ppm; ¹³C: δ 55–65 ppm) and aromatic protons (¹H: δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolve crystal packing patterns, noting weak C–H···O interactions between methoxy and nitro/chloro groups .

- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 43–47°C for the trimethoxy analog) and thermal stability .

Q. What safety protocols are critical for handling chlorinated trimethoxybenzene derivatives?

Methodological Answer:

- Storage : Keep in sealed containers at 0–6°C to prevent degradation .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Waste Disposal : Treat chlorinated waste with alkaline hydrolysis (e.g., NaOH/ethanol) to neutralize reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sterically hindered derivatives?

Methodological Answer: Conflicting reactivity data (e.g., unexpected stability in nucleophilic substitutions) may arise from steric shielding or solvent effects. Strategies include:

- Computational Modeling : Use DFT calculations to map electron density and steric maps (e.g., %VBur analysis) .

- Controlled Kinetic Studies : Compare reaction rates under varying solvents (polar vs. nonpolar) and temperatures .

- Isolation of Intermediates : Trap intermediates via low-temperature quenching and characterize them via FTIR or MS .

Q. What analytical methods optimize detection of trace amounts in environmental samples?

Methodological Answer: Adapt techniques from trichloropropane analysis :

- HS-SPME-GC-MS : Use a Carboxen/PDMS fiber for headspace extraction (50°C, 30 min), with detection limits ~0.1 ppb .

- LC-MS/MS : Employ a C18 column and negative-ion ESI for chlorinated aromatic compounds .

| Method | Detection Limit | Matrix | Reference |

|---|---|---|---|

| HS-SPME-GC-MS | 0.1 ppb | Aqueous solutions | |

| LC-MS/MS | 0.05 ppb | Soil/sediment |

Q. How does crystal packing influence the compound’s physicochemical behavior?

Methodological Answer: X-ray studies of analogs reveal wavy molecular layers stabilized by weak C–H···O bonds (2.94–3.10 Å) . These interactions:

Q. What strategies enable the design of derivatives for materials science applications?

Methodological Answer:

- Functional Group Engineering : Introduce allyloxy groups (via nucleophilic substitution) for polymerization, as seen in 5-(Allyloxy)-1,2,3-trimethoxybenzene .

- Thermal Tailoring : Modify substituents (e.g., fluoroaryl groups) to adjust glass-transition temperatures (Tg) in polymers .

- Photostability Testing : Expose derivatives to UV light and monitor degradation pathways via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.